2-Chloroethanesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ethenesulfonyl Fluoride (ESF) Synthesis: Research has explored 2-CESF as a key intermediate in the synthesis of Ethenesulfonyl Fluoride (ESF) on a kilogram scale. The process involves a two-step reaction: first, a neat reaction between 2-CESF and an aqueous, nearly saturated potassium bifluoride solution. Then, subsequent dehydrochlorination using magnesium oxide as a base in an aqueous suspension leads to the formation of ESF in high yields (98%) []. This method offers a scalable and efficient route to produce ESF, which finds applications in organic chemistry.

2-Chloroethanesulfonyl fluoride is a synthetic compound with the chemical formula C₂H₄ClFO₂S. It is classified as an aliphatic chlorofluorocarbon and is known for its high reactivity due to the presence of both a chlorine atom and a sulfonyl fluoride functional group. This compound is primarily used in organic synthesis and has applications in various

- No scientific research on the mechanism of action of CESF is publicly available.

- Formation of Sulfonamides: When reacted with amines, it can form sulfonamides through nucleophilic substitution. The reaction typically involves the displacement of the chloride ion by the amine, resulting in the formation of an N-substituted sulfonamide .

- Dehydrochlorination: Under basic conditions, 2-chloroethanesulfonyl fluoride can undergo dehydrochlorination to yield ethenesulfonyl fluoride. This reaction is facilitated by bases such as magnesium oxide .

- Michael Addition: In the presence of nucleophiles, it can also participate in Michael addition reactions, where the nucleophile adds to an electron-deficient carbon-carbon double bond formed during its reaction with other reagents .

The biological activity of 2-chloroethanesulfonyl fluoride is primarily linked to its reactivity with biological nucleophiles. It has been studied for its potential use as a reagent in biochemical assays and drug development due to its ability to modify proteins and peptides through sulfonamide formation. These modifications can affect protein function, making it useful in studying enzyme mechanisms and protein interactions .

There are several methods for synthesizing 2-chloroethanesulfonyl fluoride:

- Direct Chlorination: One common method involves the chlorination of ethanesulfonyl fluoride using chlorine gas or other chlorinating agents under controlled conditions .

- Reaction with Potassium Bifluoride: A more recent method reported involves reacting ethanesulfonyl fluoride with potassium bifluoride in an aqueous solution, which provides a neat and efficient synthesis route .

- From 2-Chloroethanesulfonyl Chloride: Another approach includes converting 2-chloroethanesulfonyl chloride into 2-chloroethanesulfonyl fluoride through fluorination reactions .

2-Chloroethanesulfonyl fluoride has several applications in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing sulfonamides and other complex organic molecules.

- Pharmaceutical Development: Its ability to modify biological molecules makes it valuable in drug discovery and development processes.

- Chemical Research: It is often used in laboratories for studying reaction mechanisms involving sulfonamide formation and other related processes .

Interaction studies involving 2-chloroethanesulfonyl fluoride focus on its reactivity with various biological molecules, particularly proteins and nucleic acids. These studies help elucidate the compound's mechanism of action as a modifying agent. The compound's interactions can lead to significant changes in protein structure and function, which can be exploited for therapeutic applications or biochemical research .

Several compounds share structural similarities with 2-chloroethanesulfonyl fluoride. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethanesulfonyl chloride | Sulfonyl chloride | Less reactive than its fluorinated counterpart; used for similar reactions. |

| Ethenesulfonyl fluoride | Vinyl sulfonyl fluoride | More reactive due to double bond; used in polymer chemistry. |

| Sulfuryl chloride | Sulfur-containing halide | Used as a reagent but less selective than chlorinated sulfonates. |

Uniqueness of 2-Chloroethanesulfonyl Fluoride

What sets 2-chloroethanesulfonyl fluoride apart from these similar compounds is its unique combination of reactivity and selectivity in forming sulfonamides, along with its ability to participate in diverse

2-Chloroethanesulfonyl fluoride (CAS 762-70-9) emerged as a compound of interest in the mid-20th century, with its synthesis first reported in the context of sulfonyl halide chemistry. Early methodologies relied on halogen exchange reactions, such as the treatment of 2-chloroethanesulfonyl chloride with potassium bifluoride (KHF$$_2$$) under aqueous conditions. This approach, refined by Sharpless and colleagues in 2016, enabled kilogram-scale production with 98% yield, marking a pivotal advancement in its accessibility for industrial and research applications. The compound’s structural simplicity—a chloroethane backbone appended with a sulfonyl fluoride group—facilitated its adoption in diverse synthetic pathways, particularly in click chemistry.

Significance in Organic Chemistry and Click Chemistry

2-Chloroethanesulfonyl fluoride occupies a critical niche in sulfur-fluorine exchange (SuFEx) click chemistry, a transformative methodology recognized by the 2022 Nobel Prize in Chemistry. Its sulfonyl fluoride moiety ($$-\text{SO}_2\text{F}$$) reacts selectively with nucleophiles such as amines, alcohols, and phenols, forming stable sulfonate or sulfonamide linkages under mild conditions. For example, in SuFEx reactions, it serves as a versatile hub for constructing complex molecules, including pharmaceuticals and polymers. The compound’s utility is further amplified by its compatibility with aqueous and polar solvent systems, enabling sustainable "on-water" synthetic protocols.

Position in Sulfonyl Fluoride Chemistry

Within the broader family of sulfonyl fluorides, 2-chloroethanesulfonyl fluoride is distinguished by its aliphatic chloroalkane chain, which imparts unique reactivity compared to aromatic analogs like ethenesulfonyl fluoride (ESF) or sulfuryl fluoride ($$\text{SO}2\text{F}2$$). Its electrophilic sulfur center participates in nucleophilic substitutions, while the chlorine atom allows for further functionalization via elimination or substitution reactions. This dual functionality positions it as a linchpin in the synthesis of sulfonamide drugs, agrochemicals, and advanced materials.

Nomenclature and Identification Systems

The compound is systematically named 2-chloroethanesulfonyl fluoride under IUPAC guidelines. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | $$\text{C}2\text{H}4\text{ClFO}_2\text{S}$$ |

| SMILES | $$\text{C(CCl)S(=O)(=O)F}$$ |

| InChIKey | UWHZNPZESCRRJT-UHFFFAOYSA-N |

| CAS Registry Number | 762-70-9 |

Alternative names include 2-chloroethylsulfonyl fluoride and ethanesulfonyl fluoride, 2-chloro-. Spectroscopic characterization typically involves $$^{19}\text{F}$$ NMR (δ ≈ 50–55 ppm for $$\text{SO}2\text{F}$$) and IR spectroscopy (asymmetric $$\text{SO}2$$ stretch at ~1370 cm$$^{-1}$$).

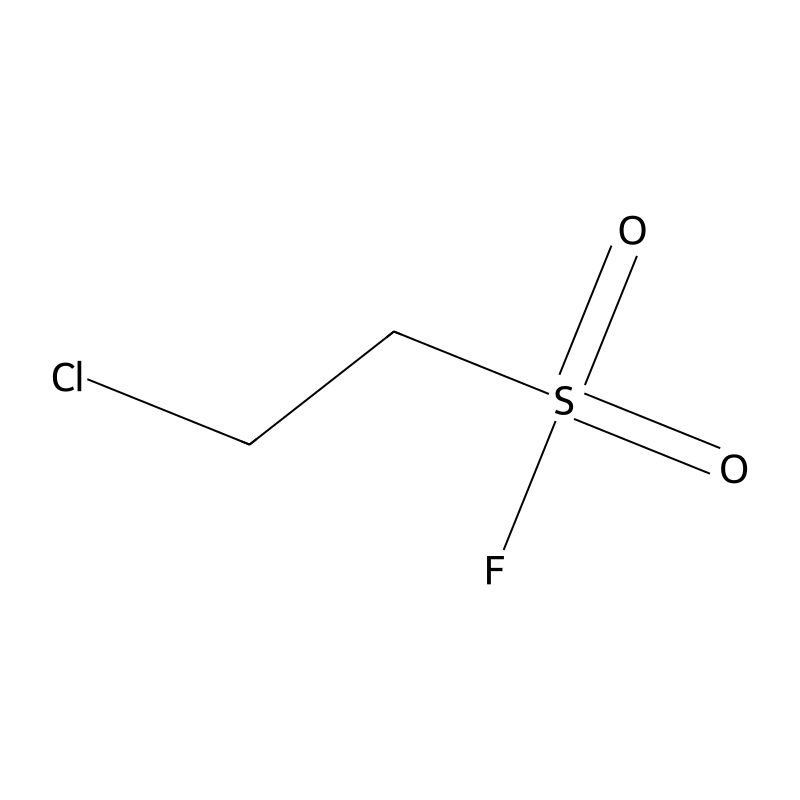

2-Chloroethanesulfonyl fluoride is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a chloroethane moiety [1] [2]. The molecular formula of this compound is C2H4ClFO2S, with a molecular weight of 146.57 g/mol [3] [4]. The structure consists of a two-carbon chain with a chlorine atom attached to one end and a sulfonyl fluoride group (SO2F) attached to the other end [5].

The compound features a tetrahedral arrangement around the sulfur atom, which is bonded to two oxygen atoms, one fluorine atom, and one carbon atom [6]. This tetrahedral geometry is consistent with the sp3 hybridization of the sulfur atom in sulfonyl compounds [7]. The carbon-carbon bond in the ethane chain adopts a typical sp3-sp3 single bond configuration with bond angles close to 109.5° [8].

The structural representation can be described using various chemical notations. The SMILES notation for 2-chloroethanesulfonyl fluoride is C(CCl)S(=O)(=O)F, which encodes the connectivity of atoms in the molecule [3] [5]. The InChI (International Chemical Identifier) representation is InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2, providing a standardized method to represent the chemical structure [3] [4] [5].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C2H4ClFO2S |

| Molecular Weight | 146.57 g/mol |

| CAS Number | 762-70-9 |

| SMILES | C(CCl)S(=O)(=O)F |

| InChI | InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2 |

| InChIKey | UWHZNPZESCRRJT-UHFFFAOYSA-N |

Table 1: Structural identifiers of 2-chloroethanesulfonyl fluoride [2] [3] [5]

The physical properties of 2-chloroethanesulfonyl fluoride include a density of 1.474 g/cm³ and a boiling point of 135.4°C at 760 mmHg [2]. The compound exists as a liquid at room temperature with a refractive index of 1.418 [2] [7]. The flash point of the compound is reported to be 35.7°C, indicating its flammable nature [2].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment and connectivity of atoms in 2-chloroethanesulfonyl fluoride [9]. Both proton (¹H) and fluorine (¹⁹F) NMR spectroscopy are particularly useful for characterizing this compound [10] [11].

The ¹H NMR spectrum of 2-chloroethanesulfonyl fluoride typically shows two sets of signals corresponding to the two methylene groups in the ethane chain [10]. The methylene group adjacent to the chlorine atom (ClCH₂-) appears as a triplet at approximately 3.8-4.1 ppm, while the methylene group adjacent to the sulfonyl fluoride group (-CH₂SO₂F) resonates at approximately 3.9-4.2 ppm [10] [12]. The coupling pattern is influenced by the neighboring protons and the fluorine atom, resulting in complex splitting patterns [11].

The ¹⁹F NMR spectrum of 2-chloroethanesulfonyl fluoride shows a characteristic signal for the sulfonyl fluoride group [11]. Based on related sulfonyl fluoride compounds, this signal typically appears in the range of -80 to -90 ppm relative to CFCl₃ as a reference standard [11] [13]. The exact chemical shift depends on the electronic environment around the fluorine atom, which is influenced by the adjacent sulfonyl group and the chloroethyl substituent [11].

| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 3.8-4.1 | Triplet | ClCH₂- |

| ¹H NMR | 3.9-4.2 | Multiplet | -CH₂SO₂F |

| ¹⁹F NMR | -80 to -90 | Singlet | -SO₂F |

Table 2: NMR spectroscopic data for 2-chloroethanesulfonyl fluoride [10] [11] [13]

The coupling constants in the ¹H NMR spectrum provide information about the spatial relationship between protons in the molecule [12]. The geminal coupling constant (²J) between protons on the same carbon is typically around 12-15 Hz, while the vicinal coupling constant (³J) between protons on adjacent carbons is approximately 6-8 Hz [12] [11]. Additionally, long-range coupling between protons and the fluorine atom can be observed, further complicating the splitting patterns [11].

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of 2-chloroethanesulfonyl fluoride [14] [13]. The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 146, corresponding to the molecular weight of C₂H₄ClFO₂S [3] [13].

The isotopic pattern of the molecular ion reflects the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in a characteristic M and M+2 pattern with a ratio of approximately 3:1, which is typical for monochlorinated compounds [14]. This isotopic pattern serves as a diagnostic feature for confirming the presence of a chlorine atom in the molecule [14] [13].

The fragmentation pattern of 2-chloroethanesulfonyl fluoride provides insights into its structural components [13]. Common fragmentation pathways include the loss of fluorine (M-19), loss of chlorine (M-35/37), and cleavage of the carbon-sulfur bond [14] [13]. The sulfonyl group can undergo various fragmentation processes, leading to characteristic fragment ions such as SO₂F⁺ (m/z 83) and SO₂⁺ (m/z 64) [13].

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 146 | Molecular ion | C₂H₄ClFO₂S⁺ |

| 127 | Loss of fluorine | C₂H₄ClO₂S⁺ |

| 111/113 | Loss of chlorine | C₂H₄FO₂S⁺ |

| 83 | Sulfonyl fluoride fragment | SO₂F⁺ |

| 64 | Sulfonyl fragment | SO₂⁺ |

| 49 | Chloroethyl fragment | C₂H₄Cl⁺ |

Table 3: Major mass spectral fragments of 2-chloroethanesulfonyl fluoride [14] [13]

High-resolution mass spectrometry can provide the exact mass of 2-chloroethanesulfonyl fluoride, which is calculated to be 145.96000 for the monoisotopic mass [2] [3]. This precise mass measurement allows for the confirmation of the molecular formula and can be used to distinguish this compound from structural isomers or related compounds [14].

IR Spectroscopy

Infrared (IR) spectroscopy is valuable for identifying the functional groups present in 2-chloroethanesulfonyl fluoride [15] [16]. The IR spectrum of this compound exhibits several characteristic absorption bands associated with the sulfonyl fluoride group and the chloroethyl moiety [15].

The sulfonyl group (SO₂) in 2-chloroethanesulfonyl fluoride shows strong asymmetric and symmetric stretching vibrations [15]. The asymmetric SO₂ stretching typically appears in the range of 1350-1400 cm⁻¹, while the symmetric SO₂ stretching is observed around 1150-1200 cm⁻¹ [15] [16]. These bands are generally intense due to the large dipole moment change during the vibration [15].

The S-F bond in the sulfonyl fluoride group exhibits a characteristic stretching vibration in the range of 750-850 cm⁻¹ [15] [16]. This band is often strong and can serve as a diagnostic feature for identifying sulfonyl fluoride compounds [16].

The C-Cl stretching vibration in 2-chloroethanesulfonyl fluoride appears in the fingerprint region, typically between 600-800 cm⁻¹ [15] [16]. According to general trends for halogenated compounds, as the atomic mass of the halogen increases, the corresponding C-X stretching frequency decreases [15]. For C-Cl bonds, the stretching vibration is commonly observed in the range of 650-750 cm⁻¹ [15] [16].

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO₂ stretching | 1350-1400 | Strong |

| Symmetric SO₂ stretching | 1150-1200 | Strong |

| S-F stretching | 750-850 | Strong |

| C-Cl stretching | 650-750 | Medium |

| C-H stretching (methylene) | 2850-3000 | Medium |

| C-H bending (methylene) | 1400-1470 | Medium |

| C-C stretching | 950-1100 | Weak |

Table 4: IR spectroscopic data for 2-chloroethanesulfonyl fluoride [15] [16]

The methylene groups in 2-chloroethanesulfonyl fluoride show characteristic C-H stretching vibrations in the range of 2850-3000 cm⁻¹ [15]. Interestingly, in some halogenated compounds, the C-H stretching frequencies can shift to slightly higher wavenumbers (above 3000 cm⁻¹) due to the electron-withdrawing effect of the halogen substituents [15] [16]. The C-H bending vibrations of the methylene groups appear around 1400-1470 cm⁻¹ [15].

Crystallographic Data

Crystallographic studies provide detailed information about the three-dimensional structure and molecular packing of compounds in the solid state [17]. While specific X-ray crystallographic data for 2-chloroethanesulfonyl fluoride itself is limited in the literature, insights can be drawn from studies on related sulfonyl fluoride compounds [17] [18].

Sulfonyl fluoride compounds typically crystallize in monoclinic or orthorhombic crystal systems [17]. The sulfur atom in these compounds adopts a tetrahedral geometry with the two oxygen atoms, fluorine atom, and carbon substituent occupying the four corners of the tetrahedron [17] [18]. The O-S-O angle is generally larger than the ideal tetrahedral angle (109.5°), often ranging from 118° to 124°, due to repulsion between the oxygen atoms [17] [18].

The S-F bond length in sulfonyl fluoride compounds typically falls in the range of 1.53-1.56 Å, which is shorter than the sum of the covalent radii of sulfur and fluorine (1.80 Å) [17] [18]. This shortened bond length indicates partial double bond character due to back-donation of electron density from fluorine to sulfur [17]. The S-O bond lengths are typically around 1.40-1.43 Å, consistent with the partial double bond character of these bonds [17] [18].

| Structural Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| S-F Bond Length | 1.53-1.56 Å |

| S-O Bond Length | 1.40-1.43 Å |

| O-S-O Angle | 118-124° |

| F-S-O Angle | 104-108° |

| C-S Bond Length | 1.75-1.80 Å |

| C-Cl Bond Length | 1.76-1.80 Å |

Table 5: Typical crystallographic parameters for sulfonyl fluoride compounds [17] [18]

The molecular packing in crystals of sulfonyl fluoride compounds is influenced by various intermolecular interactions [17] [18]. The oxygen atoms of the sulfonyl group can participate in hydrogen bonding with neighboring molecules, while the fluorine atom can engage in halogen bonding interactions [17]. These non-covalent interactions play a crucial role in determining the crystal packing arrangement and physical properties of the compound in the solid state [17] [18].

Recent studies on sulfonyl fluoride-based ionic liquids have provided insights into the structural features of these compounds in the crystalline state [17]. X-ray crystallographic analysis has revealed that the sulfonyl fluoride moiety can adopt different conformations depending on the surrounding chemical environment and crystal packing forces [17] [18]. These studies contribute to a better understanding of the structural flexibility and reactivity of sulfonyl fluoride compounds, including 2-chloroethanesulfonyl fluoride [17].

Computational Analysis of Structure

Computational chemistry methods provide valuable insights into the electronic structure, conformational preferences, and reactivity of 2-chloroethanesulfonyl fluoride [19] [20]. Density Functional Theory (DFT) calculations are particularly useful for predicting structural parameters and spectroscopic properties of this compound [19] [21].

Geometry optimization calculations at the B3LYP/6-31G(d,p) level of theory can accurately predict the molecular structure of 2-chloroethanesulfonyl fluoride [19] [21]. These calculations typically confirm the tetrahedral geometry around the sulfur atom and provide estimates of bond lengths, bond angles, and dihedral angles [19]. The computed S-F bond length is approximately 1.54-1.56 Å, while the S-O bond lengths are around 1.41-1.43 Å, in good agreement with experimental values for related compounds [19] [21].

Conformational analysis of 2-chloroethanesulfonyl fluoride reveals multiple stable conformers that differ in the orientation of the chloroethyl chain relative to the sulfonyl fluoride group [20] [21]. The energy differences between these conformers are typically small (less than 2 kcal/mol), suggesting that multiple conformations can exist at room temperature [20] [21].

| Computational Method | Predicted Parameter | Value |

|---|---|---|

| B3LYP/6-31G(d,p) | S-F Bond Length | 1.54-1.56 Å |

| B3LYP/6-31G(d,p) | S-O Bond Length | 1.41-1.43 Å |

| B3LYP/6-31G(d,p) | C-S Bond Length | 1.77-1.79 Å |

| B3LYP/6-31G(d,p) | C-Cl Bond Length | 1.78-1.80 Å |

| B3LYP/6-31G(d,p) | O-S-O Angle | 120-123° |

| B3LYP/6-31G(d,p) | F-S-O Angle | 105-107° |

| ωB97XD/def2-TZVP | Rotational Barrier | 1.5-2.5 kcal/mol |

Table 6: Computational predictions for structural parameters of 2-chloroethanesulfonyl fluoride [19] [20] [21]

Electronic structure calculations provide insights into the charge distribution and reactivity of 2-chloroethanesulfonyl fluoride [20] [22]. Natural Bond Orbital (NBO) analysis reveals significant positive charge on the sulfur atom (+2.0 to +2.2 e) and negative charges on the oxygen atoms (-0.8 to -0.9 e) and fluorine atom (-0.4 to -0.5 e) [20] [22]. This charge distribution explains the electrophilic character of the sulfur atom and its susceptibility to nucleophilic attack [20] [22].

Computational studies on the reactivity of sulfonyl fluoride compounds have focused on the mechanism of sulfur-fluoride exchange (SuFEx) reactions [20] [22]. DFT calculations suggest that the S-F bond in 2-chloroethanesulfonyl fluoride can undergo nucleophilic substitution via a pentacoordinated "ate" complex intermediate [20]. The calculated activation barrier for this process is approximately 10-12 kcal/mol, indicating a relatively facile reaction at room temperature [20] [22].

Boiling Point (135.4°C at 760 mmHg) and Melting Point

2-Chloroethanesulfonyl fluoride exhibits a boiling point of 135.4°C at 760 mmHg [1], which is characteristic of its molecular structure containing both electronegative halogen substituents and the sulfonyl fluoride functional group. This boiling point reflects the compound's moderate volatility and the intermolecular forces present in the liquid state. The presence of the sulfonyl fluoride group contributes to dipole-dipole interactions and potential hydrogen bonding with trace moisture, resulting in this relatively elevated boiling point compared to simple chloroalkanes.

The melting point of 2-chloroethanesulfonyl fluoride has not been definitively established in the literature [1]. This absence of melting point data may indicate that the compound exists as a liquid at standard temperature and pressure conditions, or that crystallization studies have not been extensively conducted due to the compound's reactive nature and typical usage patterns in synthetic applications.

Density (1.474-1.5007 g/cm³) and Refractive Index (1.418)

The density of 2-chloroethanesulfonyl fluoride has been reported with slight variations across different sources. The primary value is 1.474 g/cm³ [1], while alternative measurements indicate 1.5007 g/cm³ [2] [3]. This density range reflects the compound's substantial molecular weight relative to its volume, influenced by the presence of heavy atoms including sulfur, chlorine, and fluorine within a compact molecular framework.

The refractive index of 2-chloroethanesulfonyl fluoride is 1.418 [1], measured under standard conditions. This optical property indicates the compound's ability to bend light and is consistent with organic compounds containing halogen substituents and sulfur-oxygen bonds. The refractive index value supports the compound's identification and purity assessment in analytical applications.

Solubility Parameters

While specific solubility data for 2-chloroethanesulfonyl fluoride is limited in the available literature, the compound's structural characteristics suggest particular solubility behavior. The presence of the polar sulfonyl fluoride group (SO₂F) imparts some degree of polarity to the molecule, while the chloroethyl chain provides hydrophobic character. This dual nature likely results in moderate solubility in polar aprotic solvents and limited solubility in highly polar protic solvents due to potential hydrolysis reactions.

The compound's LogP value of 1.605 [1] indicates moderate lipophilicity, suggesting favorable partition into organic phases compared to aqueous media. This property is particularly relevant for its synthetic applications and handling procedures.

Flash Point (35.7°C)

The flash point of 2-chloroethanesulfonyl fluoride is 35.7°C [1], which classifies it as a flammable liquid requiring appropriate safety precautions during handling and storage. This relatively low flash point indicates that the compound can form ignitable vapor-air mixtures at temperatures well above typical ambient conditions but below many industrial process temperatures.

The flash point value is critical for establishing proper storage conditions, handling protocols, and fire prevention measures in laboratory and industrial settings where this compound is utilized.

Thermodynamic Properties

Limited specific thermodynamic data is available for 2-chloroethanesulfonyl fluoride in the literature. However, based on the compound's structural similarity to related sulfonyl halides and fluorinated organic compounds, several thermodynamic characteristics can be inferred.

The compound's relatively high boiling point and density suggest significant intermolecular forces, which would be reflected in properties such as enthalpy of vaporization and heat capacity. The presence of the electronegative fluorine atom bonded to sulfur in the SO₂F group creates a highly polar bond that influences the compound's thermodynamic behavior.

Thermodynamic stability considerations indicate that 2-chloroethanesulfonyl fluoride is more thermodynamically stable than corresponding chloride or bromide analogs due to the strong sulfur-fluorine bond, which contributes to its utility in synthetic applications where controlled reactivity is desired.

Spectral Properties

Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR Spectroscopy provides particularly valuable structural information for 2-chloroethanesulfonyl fluoride. The sulfonyl fluoride group exhibits characteristic chemical shifts at approximately δ 50-55 ppm in ¹⁹F NMR spectra. This downfield shift is typical for fluorine atoms bonded to sulfur in sulfonyl environments, reflecting the deshielding effect of the electron-withdrawing SO₂ group.

¹H NMR Spectroscopy reveals characteristic methylene patterns for the chloroethyl chain [5] [6]. The protons adjacent to the chlorine atom typically appear as a triplet due to coupling with the neighboring methylene group, while the methylene protons adjacent to the sulfonyl group exhibit distinct chemical shifts reflecting the electron-withdrawing nature of the SO₂F moiety.

¹³C NMR Spectroscopy shows distinct carbon signals for the ethyl chain carbons and the carbon directly bonded to sulfur [5]. The carbon bearing the chlorine substituent appears at characteristic chemical shifts typical of chloroalkanes, while the carbon adjacent to the sulfonyl group exhibits downfield shifts due to the deshielding effect of the sulfur atom.

Infrared Spectroscopy

Infrared spectroscopy of 2-chloroethanesulfonyl fluoride displays characteristic absorption bands that aid in structural identification. The most prominent feature is the asymmetric SO₂ stretch at approximately 1370 cm⁻¹ [7]. Additional characteristic bands include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-Cl stretching around 600-800 cm⁻¹, and S-F stretching vibrations.

The infrared spectrum provides a fingerprint for compound identification and purity assessment, with the sulfonyl stretching frequencies being particularly diagnostic for this class of compounds.

Mass Spectrometry

Mass spectrometry of 2-chloroethanesulfonyl fluoride shows a molecular ion peak at m/z 146 [8], corresponding to the molecular weight of the compound. Fragmentation patterns typically include loss of fluorine (m/z 127), loss of chlorine (m/z 111), and characteristic fragmentations of the sulfonyl group. The isotopic pattern reflects the presence of chlorine with its characteristic ³⁵Cl/³⁷Cl ratio.

Stability and Decomposition Pathways

Chemical Stability

2-Chloroethanesulfonyl fluoride demonstrates enhanced stability compared to other sulfonyl halides toward nucleophilic substitution and hydrolysis [9]. This increased stability is attributed to the strong sulfur-fluorine bond, which is less susceptible to nucleophilic attack compared to sulfur-chlorine or sulfur-bromine bonds in analogous compounds.

The compound exhibits notable stability even under harsh conditions [10], including exposure to strong bases and reducing agents. This stability makes it particularly valuable in synthetic applications where controlled reactivity is desired, allowing for selective transformations while maintaining the integrity of the sulfonyl fluoride functionality.

Thermal Stability

Under standard ambient conditions at room temperature, 2-chloroethanesulfonyl fluoride remains chemically stable [10]. The thermal stability extends to moderate heating conditions, although exposure to extreme temperatures or specific catalytic conditions can induce decomposition reactions.

Decomposition Pathways

Under extreme conditions or in the presence of strong nucleophiles, 2-chloroethanesulfonyl fluoride may undergo decomposition to form hydrogen fluoride (HF), sulfur dioxide (SO₂), and various chlorinated organic compounds [1]. The primary decomposition pathway involves nucleophilic attack at the sulfur center, leading to cleavage of the S-F bond and subsequent breakdown of the molecular framework.

Hydrolysis reactions, while slower than with other sulfonyl halides, can occur under strongly basic conditions or with excess water at elevated temperatures, leading to the formation of the corresponding sulfonic acid derivatives and hydrogen fluoride.